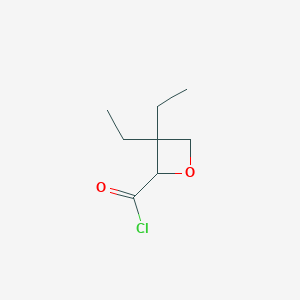

3,3-Diethyloxetane-2-carbonyl chloride

Description

Properties

CAS No. |

127565-53-1 |

|---|---|

Molecular Formula |

C8H13ClO2 |

Molecular Weight |

176.64 g/mol |

IUPAC Name |

3,3-diethyloxetane-2-carbonyl chloride |

InChI |

InChI=1S/C8H13ClO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3 |

InChI Key |

GVAAWHJQMBVKRX-UHFFFAOYSA-N |

SMILES |

CCC1(COC1C(=O)Cl)CC |

Canonical SMILES |

CCC1(COC1C(=O)Cl)CC |

Synonyms |

2-Oxetanecarbonyl chloride, 3,3-diethyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 3,3-diethyloxetane-2-carbonyl chloride with analogs:

Research and Industrial Relevance

- Pharmaceuticals : Oxetane derivatives are increasingly used to replace metabolically labile groups (e.g., tert-butyl) in drug candidates. The diethyl substitution in this compound could further modulate lipophilicity and binding affinity .

- Agrochemicals : Isoxazole and thiophene carbonyl chlorides are intermediates in herbicides and insecticides. The oxetane variant may offer improved environmental persistence or selectivity .

Preparation Methods

Carboxylic Acid Precursor Activation

The synthesis of 3,3-diethyloxetane-2-carbonyl chloride universally begins with its carboxylic acid precursor, 3,3-diethyloxetane-2-carboxylic acid. Activation of the carboxylic acid group via chlorinating agents such as phosgene (COCl₂), thionyl chloride (SOCl₂), or oxalyl chloride (C₂O₂Cl₂) is the most direct route. Phosgene-based methods dominate industrial-scale production due to their cost-effectiveness and high atom economy, though safety protocols for phosgene handling are stringent.

Catalytic Adduct Systems for Phosgene Reactions

A breakthrough in carbonyl chloride synthesis involves the use of stationary-phase catalytic adducts composed of phosgene and N,N-disubstituted formamides, as detailed in US5245063A. For 3,3-diethyloxetane-2-carboxylic acid, this method entails:

-

Catalyst Preparation : Diethylformamide (DEF) reacts with phosgene to form a stable adduct, which is packed into a tubular reactor.

-

Continuous Flow Conditions : The carboxylic acid and phosgene are introduced equimolarly (1:1 molar ratio) at 60–80°C under atmospheric pressure, ensuring laminar flow through the catalyst bed.

-

Reaction Monitoring : Conductivity probes (11–14 mS/cm) and iodine color numbers (<30) validate reaction progress and product purity.

This approach achieves yields exceeding 97% with minimal phosgene residue in off-gases (<1.0%), addressing environmental and safety concerns.

Comparative Analysis of Chlorinating Agents

Phosgene vs. Thionyl Chloride: Yield and Byproduct Profiles

| Chlorinating Agent | Temperature (°C) | Solvent System | Yield (%) | Byproducts |

|---|---|---|---|---|

| Phosgene + DEF | 60–80 | Neat | 97.5 | HCl, CO₂ |

| Thionyl Chloride | Reflux (70–80) | DCM/THF | 85–90 | SO₂, HCl |

| Oxalyl Chloride | 25–40 | DMF | 75–80 | CO, CO₂ |

Phosgene-DEF systems outperform thionyl chloride in yield and byproduct management, though the latter remains viable for small-scale syntheses requiring milder conditions.

Reaction Optimization and Kinetic Considerations

Temperature and Pressure Effects

Elevating temperatures beyond 80°C risks oxetane ring degradation, as evidenced by increased iodine color numbers (indicative of unsaturated impurities). Optimal results occur at 60°C under atmospheric pressure, balancing reaction rate and ring stability. Subatmospheric pressures (0.1–0.5 bar) marginally improve phosgene utilization but complicate reactor design.

Solvent-Cosolvent Interactions

The EP0003683B1 patent highlights the role of dipolar aprotic cosolvents (e.g., dimethylacetamide) in stabilizing reactive intermediates during dehydrochlorination. For oxetane carbonyl chlorides, blending hexane with 10–20% dimethylacetamide enhances phase separation and reduces emulsification during workup.

Purification and Quality Control

Distillation vs. Phase Separation

Crude this compound typically undergoes fractional distillation (bp 90–95°C at 15 mmHg) to remove residual DEF or phosgene. However, the patent method’s high purity (iodine color number <30) often permits direct phase separation after cooling to 25°C, bypassing energy-intensive distillation.

Analytical Validation

-

Iodine Color Number : Measures unsaturated impurities; values <30 indicate pharmaceutical-grade purity.

-

Conductivity Testing : Ensures complete phosgene consumption (target: <14 mS/cm).

-

¹H/¹³C NMR : Confirms structural integrity, with characteristic shifts at δ 4.5–5.0 ppm (oxetane O–CH₂) and δ 170–175 ppm (carbonyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.